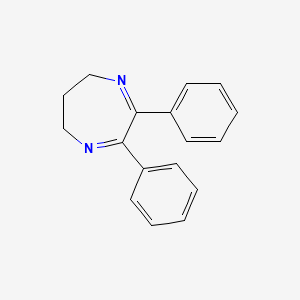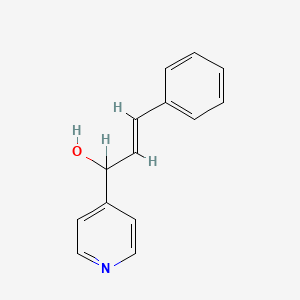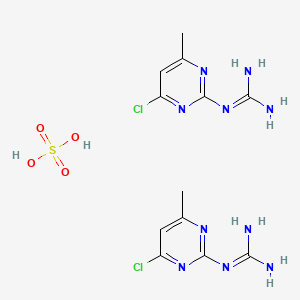
2-Guanidino-4-chloro-6-methylpyrimidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Guanidino-4-chloro-6-methylpyrimidine sulfate is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a methyl group attached to the pyrimidine ring, along with a sulfate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with guanidine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, often utilizing advanced techniques such as crystallization and purification to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Guanidino-4-chloro-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The guanidino group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted pyrimidines, oxidized or reduced guanidino derivatives, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-Guanidino-4-chloro-6-methylpyrimidine sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate.
Guanidine Derivatives: Compounds such as N,N’-disubstituted guanidines share similar structural features and chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
32090-63-4 |
|---|---|
Molekularformel |
C12H18Cl2N10O4S |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
2-(4-chloro-6-methylpyrimidin-2-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(7)11-6(10-3)12-5(8)9;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
InChI-Schlüssel |
GJYIMIWBYIASGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)N)Cl.CC1=CC(=NC(=N1)N=C(N)N)Cl.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



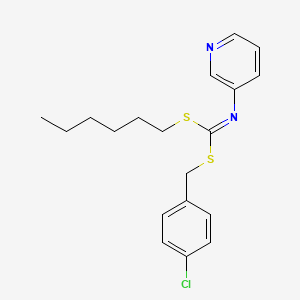
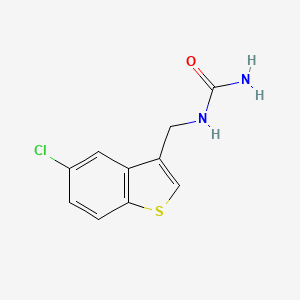
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)


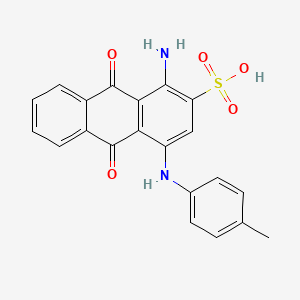
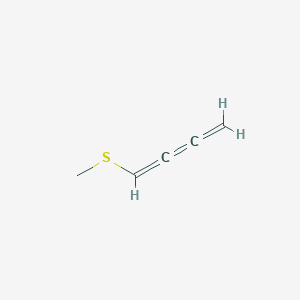
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

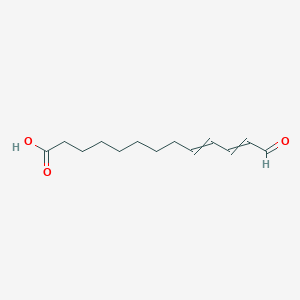
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
